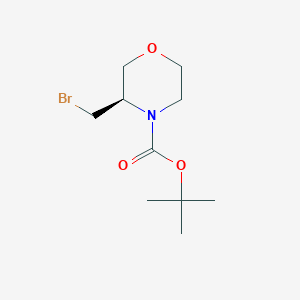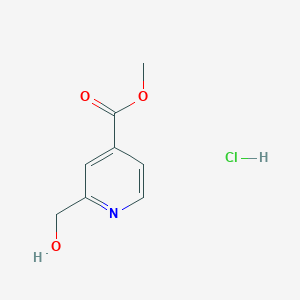
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride: is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of isonicotinic acid and is characterized by the presence of a methyl ester group and a hydroxymethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)isonicotinate typically involves the reaction of methyl isonicotinate with ammonium peroxodisulfate in the presence of sulfuric acid. The reaction is carried out in methanol under reflux conditions until the starting material is consumed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of methyl 2-(carboxymethyl)isonicotinate.
Reduction: Formation of methyl 2-(aminomethyl)isonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of methyl 2-(hydroxymethyl)isonicotinate hydrochloride is not well-documented. based on its chemical structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group may play a role in binding to specific enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl isonicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl 6-(hydroxymethyl)picolinate: Similar in structure but with the hydroxymethyl group at a different position on the pyridine ring.
Uniqueness: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is unique due to the presence of both a methyl ester group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .
特性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
methyl 2-(hydroxymethyl)pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-9-7(4-6)5-10;/h2-4,10H,5H2,1H3;1H |
InChIキー |
RPYDVCLVYDQERB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


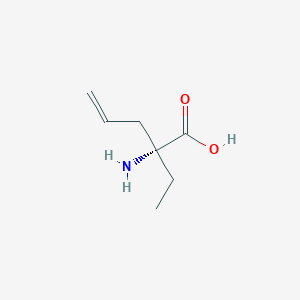
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
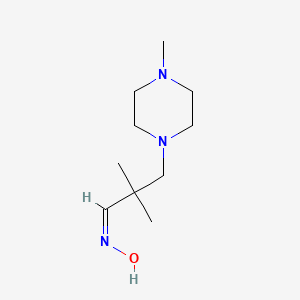
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
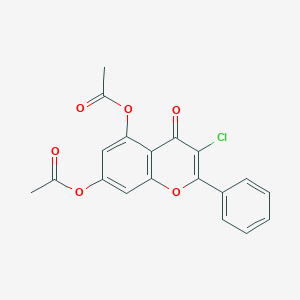

![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

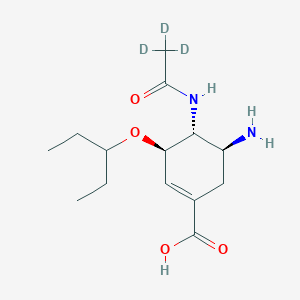

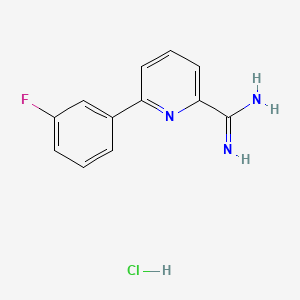
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
